Cas no 1971708-51-6 (2-(3-bromo-2-fluorophenyl)benzoic acid)

2-(3-Bromo-2-fluorophenyl)benzoic acid is a halogenated aromatic compound featuring both bromo and fluoro substituents on the phenyl ring, adjacent to a benzoic acid moiety. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of electron-withdrawing groups enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex heterocyclic frameworks. Its high purity and stability under standard conditions ensure consistent performance in synthetic applications. The compound’s distinct substitution pattern also allows for selective functionalization, enabling precise modifications in target molecule development. Suitable for research and industrial use, it offers versatility in organic synthesis.
2-(3-bromo-2-fluorophenyl)benzoic acid structure
1971708-51-6 structure
商品名:2-(3-bromo-2-fluorophenyl)benzoic acid
CAS番号:1971708-51-6
MF:C13H8BrFO2
メガワット:295.103826522827
CID:6431163
PubChem ID:106646288

2-(3-bromo-2-fluorophenyl)benzoic acid 化学的及び物理的性質

名前と識別子

    • 2-(3-bromo-2-fluorophenyl)benzoic acid
    • 1971708-51-6
    • EN300-1085780
    • インチ: 1S/C13H8BrFO2/c14-11-7-3-6-9(12(11)15)8-4-1-2-5-10(8)13(16)17/h1-7H,(H,16,17)
    • InChIKey: NRKHERKQJWCPJP-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC(=C1F)C1C=CC=CC=1C(=O)O

計算された属性

  • せいみつぶんしりょう: 293.96917g/mol
  • どういたいしつりょう: 293.96917g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 285
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.7

2-(3-bromo-2-fluorophenyl)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1085780-1.0g
2-(3-bromo-2-fluorophenyl)benzoic acid
1971708-51-6
1g
$728.0 2023-06-10
Enamine
EN300-1085780-5.0g
2-(3-bromo-2-fluorophenyl)benzoic acid
1971708-51-6
5g
$2110.0 2023-06-10
Enamine
EN300-1085780-0.1g
2-(3-bromo-2-fluorophenyl)benzoic acid
1971708-51-6 95%
0.1g
$678.0 2023-10-27
Enamine
EN300-1085780-5g
2-(3-bromo-2-fluorophenyl)benzoic acid
1971708-51-6 95%
5g
$2235.0 2023-10-27
Enamine
EN300-1085780-1g
2-(3-bromo-2-fluorophenyl)benzoic acid
1971708-51-6 95%
1g
$770.0 2023-10-27
Enamine
EN300-1085780-2.5g
2-(3-bromo-2-fluorophenyl)benzoic acid
1971708-51-6 95%
2.5g
$1509.0 2023-10-27
Enamine
EN300-1085780-10g
2-(3-bromo-2-fluorophenyl)benzoic acid
1971708-51-6 95%
10g
$3315.0 2023-10-27
Enamine
EN300-1085780-0.5g
2-(3-bromo-2-fluorophenyl)benzoic acid
1971708-51-6 95%
0.5g
$739.0 2023-10-27
Enamine
EN300-1085780-10.0g
2-(3-bromo-2-fluorophenyl)benzoic acid
1971708-51-6
10g
$3131.0 2023-06-10
Enamine
EN300-1085780-0.25g
2-(3-bromo-2-fluorophenyl)benzoic acid
1971708-51-6 95%
0.25g
$708.0 2023-10-27

2-(3-bromo-2-fluorophenyl)benzoic acid 関連文献

2-(3-bromo-2-fluorophenyl)benzoic acidに関する追加情報

Comprehensive Overview of 2-(3-bromo-2-fluorophenyl)benzoic acid (CAS No. 1971708-51-6)

2-(3-bromo-2-fluorophenyl)benzoic acid (CAS No. 1971708-51-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This fluorinated benzoic acid derivative is characterized by its unique molecular structure, which combines a bromine and fluorine substituent on the phenyl ring. Such structural features make it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of small-molecule drugs and crop protection agents.

The compound's CAS number 1971708-51-6 is often searched by researchers and industry professionals seeking high-purity intermediates for medicinal chemistry applications. Recent trends in AI-driven drug discovery have further highlighted the importance of such halogenated aromatic compounds, as they frequently serve as key building blocks in structure-activity relationship (SAR) studies. The presence of both bromo and fluoro groups enhances its reactivity in cross-coupling reactions, a feature highly valued in modern palladium-catalyzed transformations.

From a synthetic perspective, 2-(3-bromo-2-fluorophenyl)benzoic acid exhibits remarkable versatility. Its carboxylic acid functionality allows for straightforward derivatization into esters, amides, or other derivatives, while the aryl halide moieties enable participation in Buchwald-Hartwig amination or Suzuki-Miyaura coupling reactions. These properties align with the growing demand for diverse chemical space exploration in drug development programs.

Environmental and regulatory considerations have also brought fluorinated compounds like this into focus. With increasing scrutiny on sustainable chemistry practices, researchers are investigating greener synthetic routes for such intermediates. The selective fluorination pattern in this molecule makes it particularly interesting for developing metabolically stable pharmaceutical candidates while minimizing environmental persistence.

Analytical characterization of CAS 1971708-51-6 typically involves advanced techniques such as HPLC purity analysis, NMR spectroscopy (particularly 19F NMR for the fluorine moiety), and mass spectrometry. These methods ensure batch-to-batch consistency, which is critical for preclinical research applications. The compound's physicochemical properties, including its logP value and aqueous solubility, are frequently studied parameters that influence its drug-likeness potential.

In the context of personalized medicine and targeted therapies, derivatives of 2-(3-bromo-2-fluorophenyl)benzoic acid have shown promise in modulating specific enzyme targets. The fluorine atom's ability to influence protein-ligand interactions through hydrogen bonding and electrostatic effects makes this scaffold particularly valuable in kinase inhibitor design. Recent publications have explored its utility in cancer research and inflammatory disease applications.

The commercial availability of 2-(3-bromo-2-fluorophenyl)benzoic acid through specialized chemical suppliers has facilitated its adoption in various research programs. Quality control specifications often emphasize heavy metal content, residual solvents, and isomeric purity to meet the stringent requirements of GMP-compliant synthesis. These factors contribute to its growing presence in contract research organization (CRO) workflows.

Emerging applications in material science have also been reported, where the compound serves as a precursor for liquid crystal materials or organic electronic components. The planar aromatic system combined with halogen substituents offers interesting possibilities for molecular self-assembly and charge transport properties. This multidisciplinary utility underscores why searches for "fluorophenyl benzoic acid derivatives" have increased in scientific databases.

From a safety standpoint, proper handling of 2-(3-bromo-2-fluorophenyl)benzoic acid requires standard laboratory precautions, including the use of personal protective equipment (PPE). While not classified as hazardous under normal conditions, its material safety data sheet (MSDS) should always be consulted before use. The compound's stability under various storage conditions is another frequently researched aspect, particularly for long-term research and development projects.

Future directions for this compound class may involve its incorporation into DNA-encoded libraries or fragment-based drug discovery platforms. The growing interest in fluorine-containing pharmaceuticals (which now comprise about 30% of recent drug approvals) ensures continued relevance for 1971708-51-6 and related structures. Researchers are particularly keen on understanding how the ortho-fluorine substitution influences conformational restriction in potential drug candidates.

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